molecular formula C15H20O4S2 B14563543 Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate CAS No. 61713-27-7

Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate

Cat. No.: B14563543
CAS No.: 61713-27-7
M. Wt: 328.5 g/mol
InChI Key: XGJXWLIDSJJZCS-UHFFFAOYSA-N
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Description

Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate is an organic compound characterized by the presence of two ester groups and a disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate typically involves the reaction of ethyl bromoacetate with a disulfide compound under basic conditions. The reaction is carried out in a solvent such as methanol or ethanol, with potassium carbonate as the base. The reaction mixture is stirred at an elevated temperature, usually around 50°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of phase-transfer catalysts can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Amides or esters.

Scientific Research Applications

Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate involves the interaction of its disulfide bridge with thiol groups in proteins or other molecules. This interaction can lead to the formation of stable disulfide bonds, which can alter the structure and function of the target molecules. The ester groups can also participate in hydrolysis reactions, releasing the corresponding acids and alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate is unique due to its specific structural features, including the phenylmethylene group and the disulfide bridge.

Properties

CAS No.

61713-27-7

Molecular Formula

C15H20O4S2

Molecular Weight

328.5 g/mol

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl-phenylmethyl]sulfanylacetate

InChI

InChI=1S/C15H20O4S2/c1-3-18-13(16)10-20-15(12-8-6-5-7-9-12)21-11-14(17)19-4-2/h5-9,15H,3-4,10-11H2,1-2H3

InChI Key

XGJXWLIDSJJZCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(C1=CC=CC=C1)SCC(=O)OCC

Origin of Product

United States

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